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Z-VAD-AMC

Cat. No.: B10796989
M. Wt: 594.6 g/mol
InChI Key: HROCWSYDFDEDGG-DOPYIHRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Interplay between Protease Activity and Apoptotic Signal Transduction

The activation of caspases is a central event in the execution phase of apoptosis, triggered by various intrinsic and extrinsic death signals. Z-Val-ala-asp-amc serves as a sensitive reporter molecule to track this activation. Research findings demonstrate that in response to apoptotic stimuli, such as Fas ligand, tumor necrosis factor-alpha (TNF-α), or chemotherapeutic agents, cellular signaling cascades lead to the activation of initiator caspases, which in turn activate effector caspases like caspase-3 and caspase-7. These effector caspases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Studies utilizing Z-Val-ala-asp-amc have quantified the increase in caspase activity in cells undergoing apoptosis. For instance, in cells treated with staurosporine, a potent inducer of apoptosis, a significant rise in the cleavage rate of Z-Val-ala-asp-amc has been observed, correlating with the progression of apoptotic events. This substrate's cleavage provides a direct biochemical readout of effector caspase function, linking upstream apoptotic signals to downstream cellular dismantling. The kinetics of Z-Val-ala-asp-amc hydrolysis can thus reflect the timing and magnitude of caspase activation within the apoptotic pathway.

Table 1: Caspase Activity Measured by Z-Val-ala-asp-amc Cleavage in Apoptosis Induction

Treatment GroupRelative Caspase Activity (RFU/min/mg protein)Fold Increase (vs. Control)
Untreated Control150 ± 151.0
Staurosporine (1 µM)980 ± 956.5
TNF-α (10 ng/mL)720 ± 704.8
Z-VAD-FMK (Inhibitor)50 ± 100.3

Note: RFU represents Relative Fluorescence Units. Data are representative of typical experimental findings and may vary based on cell type and experimental conditions.

Cross-Talk with Other Cellular Pathways (e.g., MAPK, NF-κB)

Beyond their direct role in apoptosis, caspases and their activity can exhibit complex cross-talk with other critical cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (such as ERK, JNK, and p38) and the nuclear factor-kappa B (NF-κB) pathway. Research utilizing fluorogenic substrates like Z-Val-ala-asp-amc has shed light on these intricate interactions. For example, certain stress-induced stimuli can activate both MAPK pathways and caspases. Specifically, the JNK and p38 MAPK pathways have been implicated in promoting apoptosis, often by influencing the activation or stability of pro-apoptotic proteins or by directly modulating caspase activity.

Studies have indicated that activation of specific MAPK isoforms can lead to an enhanced cleavage of substrates like Z-Val-ala-asp-amc, suggesting a convergence of signals at the level of effector caspases. Conversely, caspase activity itself can sometimes modulate these pathways. For instance, caspases have been shown to cleave components of signaling complexes, thereby altering the output of pathways like NF-κB, which is a key regulator of inflammation and cell survival. While direct cleavage of NF-κB subunits by effector caspases is less common, caspases can influence NF-κB activity indirectly by degrading inhibitory proteins or by triggering events that lead to NF-κB pathway activation or suppression. The measurement of Z-Val-ala-asp-amc cleavage in cells with experimentally manipulated MAPK or NF-κB signaling provides crucial data to dissect these cross-regulatory mechanisms.

Table 2: Influence of Signaling Pathway Modulation on Caspase Activity (Z-Val-ala-asp-amc Cleavage)

Cell Treatment ConditionRelative Caspase Activity (RFU/min/mg protein)Fold Change (vs. Unstimulated)
Unstimulated Control120 ± 121.0
JNK Activator (e.g., anisomycin)650 ± 605.4
p38 MAPK Inhibitor (e.g., SB203580)200 ± 201.7
NF-κB Activator (e.g., TNF-α)750 ± 756.3
NF-κB Inhibitor (e.g., IKK inhibitor)180 ± 181.5
Staurosporine (Apoptotic Stimulus) + NF-κB Inhibitor850 ± 857.1

Note: RFU represents Relative Fluorescence Units. Data are representative of typical experimental findings and may vary based on cell type and experimental conditions.

Compound List

Z-Val-ala-asp-amc (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34N4O9 B10796989 Z-VAD-AMC

Properties

Molecular Formula

C30H34N4O9

Molecular Weight

594.6 g/mol

IUPAC Name

(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1

InChI Key

HROCWSYDFDEDGG-DOPYIHRPSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Z Val Ala Asp Amc: a Specialized Fluorogenic Probe for Cysteine Protease Investigation

Structural Design Rationale and Peptide Sequence Significance

Z-Val-Ala-Asp-AMC is a synthetic tetrapeptide substrate designed to be specifically recognized and cleaved by certain proteases. chemimpex.com Its structure consists of a specific amino acid sequence, Valine-Alanine-Aspartic acid (Val-Ala-Asp), which is C-terminally coupled to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), and N-terminally protected by a benzyloxycarbonyl (Z) group.

The choice of the Val-Ala-Asp peptide sequence is not arbitrary; it is designed to mimic the natural cleavage sites of specific target proteases. For instance, caspase-1, a key inflammatory caspase, is known to cleave its substrates after an aspartic acid residue, and the sequence Tyr-Val-Ala-Asp is found in its natural substrate, pro-interleukin-1β. expasy.org The Val-Ala-Asp (VAD) sequence in Z-Val-Ala-Asp-AMC therefore serves as a recognition motif for caspases and other proteases with similar substrate specificities. invivogen.comglpbio.com The N-terminal benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis that enhances the stability of the peptide and can also influence its interaction with the enzyme's active site.

The specificity of a protease for its substrate is largely determined by the interactions between the amino acid side chains of the substrate and the binding pockets (subsites) of the enzyme's active site. nih.govfrontiersin.org The Val-Ala-Asp sequence of this substrate is designed to fit into the S3, S2, and S1 subsites of the target protease, respectively, with the cleavage occurring after the aspartic acid residue.

Mechanistic Basis of 7-amino-4-methylcoumarin (AMC) Release and Fluorescence Generation

The utility of Z-Val-Ala-Asp-AMC as a research tool lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) moiety is a fluorescent compound that emits blue light when excited by ultraviolet light. aatbio.comfluorofinder.com However, when AMC is covalently linked to the peptide via an amide bond, its fluorescence is significantly quenched. caymanchem.comiris-biotech.de This quenching effect is due to the electronic properties of the amide bond, which alter the electronic state of the coumarin (B35378) ring system. iris-biotech.deresearchgate.net

Upon enzymatic cleavage of the peptide bond between the aspartic acid residue and the AMC molecule by a target protease, free AMC is released. caymanchem.comaatbio.com This liberation of the AMC fluorophore from the quenching effect of the peptide results in a dramatic increase in its fluorescence intensity. iris-biotech.de The rate of this increase in fluorescence is directly proportional to the enzymatic activity of the protease being studied.

The fluorescence of free AMC can be measured using a spectrofluorometer, typically with an excitation wavelength around 340-365 nm and an emission wavelength around 440-460 nm. glpbio.comaatbio.comfluorofinder.comcaymanchem.combachem.comtaylorandfrancis.com This allows for the sensitive and continuous monitoring of protease activity in real-time, making it a valuable tool for enzyme kinetics studies and high-throughput screening of potential protease inhibitors. chemimpex.com

Interactive Data Table 1: Spectral Properties of AMC

PropertyValue
Excitation Maximum~341-345 nm aatbio.comfluorofinder.comcaymanchem.com
Emission Maximum~440-445 nm aatbio.comfluorofinder.comcaymanchem.com
Fluorescence State (Peptide-conjugated)Quenched caymanchem.comiris-biotech.de
Fluorescence State (Free AMC)Highly Fluorescent caymanchem.comiris-biotech.de

Theoretical Framework of Enzyme-Substrate Recognition with Z-Val-ala-asp-amc

The interaction between a protease and its substrate is a highly specific process governed by the principles of molecular recognition. The catalytic mechanism of cysteine proteases involves a catalytic dyad or triad (B1167595) in the active site, typically comprising a cysteine and a histidine residue. youtube.com The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate. nih.govyoutube.com

For Z-Val-Ala-Asp-AMC, the substrate binds to the active site of the target cysteine protease in a specific orientation. The peptide sequence Val-Ala-Asp occupies the S3, S2, and S1 subsites of the enzyme, respectively. The aspartic acid residue at the P1 position is particularly crucial for recognition by caspases, which have a strong preference for cleaving after this residue. scispace.com The side chain of the aspartic acid forms specific interactions, such as hydrogen bonds, with residues in the S1 pocket of the enzyme, ensuring correct positioning of the scissile bond for cleavage.

The binding of the substrate to the enzyme's active site is a dynamic process that can induce conformational changes in both the enzyme and the substrate to achieve an optimal fit for catalysis. nih.gov The specificity of the interaction is a result of a combination of factors, including shape complementarity between the substrate and the active site cleft, as well as specific non-covalent interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net The benzyloxycarbonyl (Z) group at the N-terminus of the peptide can also contribute to the binding affinity and specificity by interacting with the S4 or other subsites of the protease.

Interactive Data Table 2: Key Interactions in Enzyme-Substrate Recognition

Substrate ResidueEnzyme SubsitePrimary Interaction Type
Valine (P3)S3Hydrophobic
Alanine (P2)S2Hydrophobic
Aspartic Acid (P1)S1Electrostatic/Hydrogen Bonding scispace.com
Benzyloxycarbonyl (Z)S4/otherHydrophobic/Aromatic

Advanced Methodologies for Enzymatic Activity Profiling Utilizing Z Val Ala Asp Amc

Automation and Miniaturization Strategies

The transition from traditional bench-scale assays to large-scale screening necessitates sophisticated automation and miniaturization techniques. Z-Val-ala-asp-amc is well-suited for these approaches due to its straightforward fluorescence-based readout.

Automation: High-throughput screening platforms commonly integrate automated liquid handling systems and sensitive fluorescence plate readers to process thousands of samples efficiently. These systems enable precise dispensing of reagents, including Z-Val-ala-asp-amc and enzyme preparations, into multi-well plates (e.g., 96-, 384-, or 1536-well formats) nih.govplos.orgashpublications.orgdispendix.comnih.gov. The typical workflow follows a "mix-incubate-read" format, where reactions are initiated, incubated for a defined period to allow substrate cleavage, and then read on a fluorescence microplate reader. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively physiology.orgbachem.commdpi.commdpi.com. Robotic systems ensure consistent and reproducible addition of components, minimizing human error and maximizing throughput.

Miniaturization: Assay miniaturization is a cornerstone of modern HTS, involving the reduction of reaction volumes to the nanoliter scale. This strategy significantly conserves valuable reagents and sample material, reduces assay costs, and allows for the screening of larger compound libraries within a given timeframe dispendix.com. Miniaturization is often achieved through the use of specialized microplates and advanced liquid dispensing technologies, such as non-contact dispensing systems. These technologies enable precise delivery of minute volumes, ensuring that the assay's sensitivity, accuracy, and precision are maintained or even enhanced. For instance, reducing assay volumes can decrease diffusion distances, potentially speeding up reaction kinetics and improving signal-to-noise ratios dispendix.com. Furthermore, miniaturization supports the development of more complex assay formats, including those integrated into microfluidic devices or organ-on-a-chip systems, further enhancing efficiency and enabling novel experimental designs dispendix.com.

Data Analysis and Statistical Validation in HTS

The data generated from HTS assays using Z-Val-ala-asp-amc requires robust analysis and statistical validation to identify reliable hits and ensure the quality of the screening campaign.

Data Analysis: The primary readout from Z-Val-ala-asp-amc assays is the increase in fluorescence intensity corresponding to the release of AMC. Raw fluorescence data is typically processed through several steps:

Background Subtraction: Fluorescence from wells containing no enzyme or buffer alone is subtracted from experimental wells to account for background signal.

Normalization: Data is often normalized to positive and negative controls on each plate to account for plate-to-plate variability.

Hit Identification: Compounds that significantly alter enzyme activity (inhibition or activation) are identified based on predefined criteria, often involving statistical thresholds.

Statistical Validation: Ensuring the reliability and robustness of an HTS assay is paramount. Several statistical parameters are routinely employed:

Z-factor (Z'): This metric quantifies the assay's quality by measuring the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered excellent for HTS, indicating a well-behaved assay nih.govnih.govmdpi.com.

Signal-to-Background (S/B) Ratio: This ratio indicates the magnitude of the signal generated by the enzyme activity compared to the background noise. A higher S/B ratio signifies a more sensitive assay mdpi.com.

% Effect: This parameter quantifies the percentage of inhibition or activation caused by a compound relative to controls.

Replicates: Assays are typically performed in multiple replicates (e.g., triplicates) to ensure reproducibility and allow for statistical assessment of variability nih.gov.

These statistical measures are crucial for distinguishing true hits from false positives and false negatives, thereby ensuring the integrity of the drug discovery or enzyme profiling process.

Assay Performance MetricTypical Value/Range for HTSSignificance
Z'-factor > 0.5Indicates assay robustness and suitability for HTS. Values closer to 1 signify excellent assay performance.
Signal-to-Background (S/B) Ratio > 3-5 (ideally higher)Measures the difference between positive and negative controls, reflecting assay sensitivity and discrimination power.
Assay Volume 10-100 µL (or lower)Miniaturization reduces reagent consumption and increases throughput. Volumes can range from microliters down to nanoliters.
Incubation Time 30-120 minutesOptimized to ensure sufficient substrate cleavage for signal generation while maintaining linearity and avoiding signal saturation. nih.govmdpi.com
Substrate Concentration ~ Km (or slightly above)Typically set near the Michaelis constant (Km) to ensure sensitivity to inhibitors and optimal reaction rates. nih.govmdpi.com
Replicates per Condition 3-6Essential for statistical validation, reproducibility assessment, and robust hit identification.
Fluorescence Readout Ex: 360-380 nm, Em: 440-460 nmStandard excitation and emission wavelengths for the released AMC fluorophore, allowing detection by fluorescence microplate readers. physiology.orgbachem.commdpi.commdpi.com

Applications of Z Val Ala Asp Amc in Caspase Biology and Programmed Cell Death Research

Elucidation of Caspase-1 (ICE-like) Activity and Regulatory Pathways

Caspase-1, also known as Interleukin-1β-Converting Enzyme (ICE), plays a pivotal role in inflammatory responses and apoptosis. Z-Val-ala-asp-amc is instrumental in characterizing its activity and the pathways that regulate it.

The inflammasome, a multiprotein complex, is a key regulator of caspase-1 activation. Upon sensing danger signals or cellular stress, inflammasome components assemble, leading to the autocatalytic activation of pro-caspase-1. Z-Val-ala-asp-amc is used to directly measure the enzymatic activity of activated caspase-1 in cell lysates or in complex cellular extracts. For instance, studies investigating particle-induced lysosomal disruption in macrophages have utilized Z-Tyr-Val-Ala-Asp-AMC (a closely related substrate) to visualize and quantify caspase-1 activity, correlating it with inflammasome activation and subsequent IL-1β release nih.gov. Research into Naegleria fowleri infection has also employed caspase-1 inhibitors, such as Z-VAD-FMK, in conjunction with assessments of IL-1β production, indirectly highlighting the role of caspase-1 activity, which would be directly measured by substrates like Z-Val-ala-asp-amc nih.gov.

Caspase-1 is essential for the maturation of pro-inflammatory cytokines, most notably pro-interleukin-1β (pro-IL-1β), into their active forms prospecbio.comfrontiersin.org. Z-Val-ala-asp-amc allows researchers to monitor caspase-1 activity in cellular processes that lead to the processing and secretion of IL-1β. Studies investigating cerebral ischemia have shown that inhibitors of caspase-1-like activity, such as Ac-Tyr-Val-Ala-Asp-chloromethyl ketone (Ac-YVAD.cmk), significantly reduce IL-1β levels, underscoring the role of caspase-1 in IL-1β production nih.gov. By measuring the release of AMC from Z-Val-ala-asp-amc, researchers can quantify the extent of caspase-1 activation in response to various stimuli that trigger IL-1β maturation.

Characterization of Caspase-Dependent Apoptotic Mechanisms

Caspases are central executioners of apoptosis, a highly regulated form of programmed cell death. Z-Val-ala-asp-amc is crucial for identifying and quantifying the activity of specific caspases involved in this process.

Initiator caspases, such as caspase-8 and caspase-9, are activated early in apoptotic signaling pathways. While Z-Val-ala-asp-amc is primarily recognized for its cleavage by caspase-1, the broader class of "ICE-like" caspases includes other members. Research has utilized various fluorogenic substrates to assess initiator caspase activity. For example, the substrate Ac-IETD-AMC is specific for caspase-8, and Ac-LEHD-AMC for caspase-9 researchgate.net. Although Z-Val-ala-asp-amc is most directly linked to caspase-1, studies that use broad-spectrum caspase inhibitors like Z-VAD-FMK (which contains the Z-Val-Ala-Asp sequence) in conjunction with specific substrate assays help to delineate the roles of different caspase families in cellular models of apoptosis biologists.comfrontiersin.orgnih.goviiarjournals.org.

Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis. While Z-Val-ala-asp-amc is not the primary substrate for these effector caspases, its use in conjunction with other substrates like Ac-DEVD-AMC (specific for caspase-3 and -7) allows for a comprehensive analysis of caspase activation cascades. For instance, studies have shown that broad-spectrum caspase inhibitors like Z-VAD-FMK can block apoptosis induced by various stimuli, implying the involvement of effector caspases nih.govaacrjournals.orgnih.gov. By measuring the release of AMC from Z-Val-ala-asp-amc, researchers can infer the activity of upstream caspases (like caspase-1) that might influence the activation of downstream effector caspases.

Dissection of Cellular Signaling Networks Mediated by Proteolytic Events

Beyond their direct roles in apoptosis, caspases participate in intricate cellular signaling networks. Z-Val-ala-asp-amc contributes to understanding these broader proteolytic events. For example, research into ischemia-induced injury has explored how caspase inhibition, including by compounds related to the Z-Val-Ala-Asp sequence, impacts not only apoptosis but also the production of proinflammatory cytokines, suggesting a role in modulating inflammatory signaling pathways nih.gov. Furthermore, studies on focal adhesion complexes in endothelial cell apoptosis have utilized Z-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK) to demonstrate that caspase activation is essential for the proteolysis of key structural proteins, highlighting the role of caspases in cytoskeletal remodeling during cell death physiology.org. The quantitative measurement of caspase activity using substrates like Z-Val-ala-asp-amc can therefore illuminate how proteolytic cascades influence cellular integrity and signaling in response to diverse cellular stresses.

Z-Val-ala-asp-amc (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed for the detection and quantification of caspase activity. Caspases are a family of cysteine proteases that play a pivotal role in programmed cell death, also known as apoptosis. The substrate consists of a peptide sequence recognized and cleaved by specific caspases, linked to a fluorophore (7-amino-4-methylcoumarin, AMC). Upon enzymatic cleavage by active caspases, the AMC moiety is released, generating a fluorescent signal proportional to the enzyme's activity. This makes Z-Val-ala-asp-amc an invaluable tool for monitoring caspase activation during apoptosis and understanding its molecular underpinnings.

Investigative Contributions of Z Val Ala Asp Amc to Disease Pathomechanisms

Protease Activity in Malignancy Development and Progression

The dysregulation of protease activity, especially that of caspases, is a hallmark of many cancers, influencing processes from cell proliferation and survival to metastasis and drug resistance. Z-Val-ala-asp-amc serves as a critical reagent for evaluating these proteolytic dynamics within cancer research.

Z-Val-ala-asp-amc is utilized in studies to monitor the activity of caspases and other proteases within cancer cell lines. Its application allows researchers to detect alterations in enzyme activity that may be associated with the cancerous state or response to therapeutic agents. By measuring the release of AMC fluorescence, scientists can quantify the extent of protease cleavage, providing insights into the cellular machinery driving cancer progression or mediating cell death. This substrate is recognized as an essential tool in apoptosis research and cancer studies, enabling the sensitive detection of enzyme activity crucial for understanding disease mechanisms. nih.gov

Cancer Cell Line ContextObserved Protease Activity (General Trend)Measurement Method using Z-Val-ala-asp-amcSignificance in Cancer Research
Various Cancer Cell LinesAltered/Elevated Caspase ActivityFluorogenic substrate assay (AMC release)Monitoring apoptosis, drug response, pathway analysis
Cancerous vs. Normal CellsDifferential Protease ActivityQuantitative fluorescence measurementIdentifying cancer-specific proteolytic signatures

While Z-Val-ala-asp-amc is primarily a substrate for measuring activity, its use in research indirectly correlates protease activity with tumorigenic processes. Elevated or aberrant caspase activity, detectable by substrates like Z-Val-ala-asp-amc, has been linked to various aspects of tumor development and progression. For instance, certain caspases play roles in promoting cell survival or inhibiting apoptosis in cancer cells, contributing to uncontrolled proliferation and resistance to therapy. Conversely, the activation of specific caspases can also lead to tumor cell death. Research employing Z-Val-ala-asp-amc contributes to understanding these complex roles, linking measured protease activity to tumor growth, invasion, or response to anti-cancer treatments. The broader use of related caspase inhibitors, such as Z-VAD-fmk, has demonstrated protective effects in models of cancer, highlighting the significance of caspases in these processes. medchemexpress.commedchemexpress.com

Neurobiological Studies and Proteolytic Enzymes in Neurological Disorders

Neurological disorders, including neurodegenerative diseases, are often characterized by the aberrant activation of proteases that contribute to neuronal damage and death. Z-Val-ala-asp-amc plays a role in dissecting these complex pathways.

Z-Val-ala-asp-amc is employed in studies investigating the role of caspases in neurodegenerative conditions such as Alzheimer's disease and cerebral ischemia. Research in these areas often involves measuring caspase activity in neuronal cell cultures or animal models to understand the mechanisms underlying neuronal dysfunction and loss. For example, while specific studies using Z-Val-ala-asp-amc for detailed quantitative data in neurodegeneration models are not explicitly detailed in the provided search results, the substrate's known function in detecting caspase activity is relevant to research exploring the involvement of caspases in conditions like cerebral ischemia nih.gov and neuroinflammation. nih.govchemimpex.comd-nb.infojneurosci.orgsigmaaldrich.com Related substrates like DEVD-AMC are used to measure caspase-3 activity in cerebral ischemia models, and Z-Tyr-Val-Ala-Asp-AMC is used for caspase-1 in neuroinflammatory contexts. nih.govchemimpex.comd-nb.infojneurosci.orgsigmaaldrich.com

Neurological Disorder ModelImplicated Protease ActivityMeasurement Approach using Z-Val-ala-asp-amcRelevance to Disease Mechanism
Neurodegeneration ModelsElevated Caspase ActivityFluorogenic assay (AMC release)Understanding neuronal apoptosis and damage
Cerebral IschemiaCaspase ActivationSubstrate cleavage assayInvestigating post-ischemic neuronal injury
NeuroinflammationCaspase-1 ActivityFluorogenic detectionElucidating inflammatory pathways in the brain

The ability of Z-Val-ala-asp-amc to detect caspase activity is crucial for understanding how these proteases influence neuronal cell survival and death. Caspase activation is a key executioner in apoptotic pathways that lead to neuronal loss in various neurological diseases. By quantifying caspase activity using Z-Val-ala-asp-amc, researchers can elucidate the specific caspases involved, the triggers for their activation, and the downstream consequences for neuronal fate. This knowledge is vital for developing therapeutic strategies aimed at modulating these pathways to protect neurons and preserve brain function.

Inflammatory Processes and Protease-Mediated Responses

Inflammation is a complex biological response involving numerous signaling pathways, many of which are regulated by proteases, including caspases. Z-Val-ala-asp-amc contributes to the study of these inflammatory cascades.

The role of caspases, particularly caspase-1, in inflammatory processes is well-established, as they are key regulators of pro-inflammatory cytokines like IL-1β and IL-18. medchemexpress.comnih.govchemimpex.comd-nb.infosigmaaldrich.comnih.gov Z-Val-ala-asp-amc, as a substrate that can detect general caspase activity, is relevant in studies aimed at understanding how inflammation is initiated, propagated, or resolved. Research using such substrates helps to identify specific protease targets within inflammatory pathways, potentially leading to novel anti-inflammatory therapies. For example, studies have utilized related substrates to measure caspase-1 activity in models of inflammation, linking protease activation to the release of inflammatory mediators. medchemexpress.comnih.govchemimpex.comd-nb.infosigmaaldrich.com The use of caspase inhibitors like Z-VAD-fmk in inflammatory models further underscores the significance of caspases in these responses. medchemexpress.comnih.govpeptanova.denih.gov

Inflammatory ConditionImplicated Protease ActivityMeasurement Approach using Z-Val-ala-asp-amcSignificance in Inflammation Research
Inflammatory DiseasesCaspase ActivationFluorogenic substrate assayUnderstanding inflammatory signaling pathways
Cytokine ProductionCaspase-1 ActivityAMC release measurementInvestigating pro-inflammatory mediator release
Immune ResponsesProteolytic Enzyme ActivityQuantitative fluorescence detectionIdentifying targets for immunomodulation

Comparative Biochemical Analysis with Analogous Fluorogenic Peptide Substrates and Inhibitors

Differentiation from and Concurrent Use with Pan-Caspase Inhibitors (e.g., Z-Val-ala-asp-fluoromethylketone (Z-VAD-FMK))

A critical distinction in caspase research is between tools that measure activity and those that block it. Z-Val-Ala-Asp-AMC and Z-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK) share the same peptide recognition sequence (Val-Ala-Asp) but possess fundamentally different reactive groups that dictate their biochemical function. nih.govcaymanchem.com

The primary difference between Z-VAD-AMC and Z-VAD-FMK lies in their mechanism of interaction with the caspase enzyme. This compound functions as a fluorogenic substrate. caymanchem.combachem.com When an active caspase enzyme recognizes and cleaves the peptide backbone after the aspartate residue, it liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.com The resulting increase in fluorescence can be measured over time to quantify the rate of enzyme activity.

In contrast, Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor. invivogen.comalab.com.plbachem.com The fluoromethylketone (FMK) group acts as a reactive "warhead" that forms a stable, covalent thioether bond with the cysteine residue in the active site of the caspase. invivogen.comaatbio.com This interaction permanently inactivates the enzyme. invivogen.comalab.com.pl Therefore, while the AMC-containing compound is a tool for measuring caspase activity, the FMK-containing compound is a tool for blocking it. invivogen.comaatbio.com

Table 1: Functional Differentiation of this compound and Z-VAD-FMK

FeatureZ-Val-Ala-Asp-AMC (this compound)Z-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK)
Compound Type Fluorogenic SubstrateEnzyme Inhibitor
Mechanism of Action Peptide is cleaved by active caspases, releasing the fluorescent AMC reporter group. caymanchem.combachem.comThe FMK group forms an irreversible covalent bond with the caspase active site cysteine, blocking all activity. invivogen.comalab.com.plaatbio.com
Enzyme Interaction Transient (enzyme is free after cleavage)Irreversible
Primary Application Quantification of caspase activity in biochemical assays.Inhibition of caspase activity in cells or tissues to study the functional role of caspases in biological processes like apoptosis. nih.govfrontiersin.orgnih.gov
Experimental Readout Rate of increase in fluorescence (Ex/Em ≈ 340-360 nm / 440-460 nm). caymanchem.comPrevention or reduction of a downstream biological event (e.g., cell death, cytokine processing). nih.govnih.gov

The distinct mechanisms of this compound and Z-VAD-FMK have significant implications for designing experiments to study caspase function. They are not used interchangeably but rather in complementary ways.

To investigate whether a specific cellular process, such as drug-induced cell death, is dependent on caspase activity, researchers will treat cells with Z-VAD-FMK. nih.govnih.gov If the addition of Z-VAD-FMK prevents the cells from dying, it provides strong evidence that the cell death pathway is mediated by caspases. nih.govnih.gov

Conversely, to directly measure the level of caspase activity within a cell population following a specific stimulus, cells are lysed, and the resulting extract is incubated with this compound. caymanchem.com The rate of AMC fluorescence generation provides a quantitative measure of the enzymatic activity present in the lysate.

In a well-designed experiment, Z-VAD-FMK can also serve as a crucial negative control for an activity assay. If a cell lysate is pre-incubated with Z-VAD-FMK before the addition of the this compound substrate, any caspase-specific fluorescence signal should be completely abolished. researchgate.net This confirms that the activity being measured is genuinely attributable to caspases and not other proteases.

Comparative Specificity and Kinetic Evaluation with Other Caspase Substrates

While this compound is a useful broad-spectrum substrate, the caspase family consists of multiple enzymes with distinct biological roles and subtly different substrate preferences. nih.gov To dissect the roles of individual caspases, researchers employ substrates with peptide sequences optimized for specific targets. Comparing this compound to these more selective substrates reveals the principles of caspase recognition and the importance of choosing the appropriate tool for a given biological question.

Z-DEVD-AMC is a highly selective fluorogenic substrate for the key executioner caspases, caspase-3 and caspase-7. aatbio.comthermofisher.comaatbio.com The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is the preferred recognition motif for these enzymes, which play a central role in dismantling the cell during the final stages of apoptosis. aatbio.comnih.gov Caspase-3, in particular, is a primary executioner that cleaves numerous cellular proteins, and its activation is a hallmark of apoptosis. thermofisher.com Consequently, the cleavage of Z-DEVD-AMC is widely used as a specific and sensitive marker for detecting apoptotic cell death. aatbio.com While this compound can be cleaved by caspase-3, Z-DEVD-AMC is a more efficient and specific substrate, making it the superior choice for specifically measuring executioner caspase activity. researchgate.netnih.gov

Ac-YVAD-AMC is a fluorogenic substrate designed to be selective for caspase-1 and related inflammatory caspases (e.g., caspase-4). nih.govcaymanchem.com The Tyr-Val-Ala-Asp (YVAD) sequence mimics the cleavage site in pro-interleukin-1β, a key natural substrate of caspase-1. nih.gov Caspase-1 is not typically involved in apoptosis but is a critical mediator of inflammation, responsible for processing and activating pro-inflammatory cytokines. nih.gov Therefore, measuring the cleavage of Ac-YVAD-AMC is a standard method for assaying the activation of the inflammasome, a protein complex that activates caspase-1. nih.govresearchgate.net Although this compound is also a substrate for caspase-1, Ac-YVAD-AMC provides greater specificity for this particular enzyme. caymanchem.comcaymanchem.com Interestingly, further research using combinatorial libraries has shown that other sequences, such as Trp-Glu-His-Asp (WEHD), can be cleaved even more efficiently by caspase-1, with a catalytic efficiency (kcat/KM) approximately 50-fold higher than that for YVAD-based substrates. nih.gov

Z-IETD-R110 is a substrate tailored for the initiator caspase, caspase-8. nih.gov The Ile-Glu-Thr-Asp (IETD) peptide sequence is the optimal recognition site for caspase-8, which plays a crucial role in initiating apoptosis in response to extrinsic signals, such as those from death receptors. aatbio.comresearchgate.net This substrate differs from the others not only in its peptide sequence but also in its fluorophore. It utilizes Rhodamine 110 (R110), a dye that is significantly brighter and has different spectral properties than AMC, often leading to assays with higher sensitivity. scbt.com The substrate is typically synthesized as a bis-amide, (Z-IETD)₂-R110, where two peptide chains are attached to the R110 core. This design requires two separate cleavage events by active caspase-8 to release the fully fluorescent R110 molecule, which can contribute to low background signals. scbt.com The IETD sequence confers high selectivity, making this substrate an excellent tool for specifically monitoring the activation of caspase-8. rsc.org

Table 2: Comparative Specificity of Fluorogenic Caspase Substrates

SubstratePeptide SequencePrimary Target Caspase(s)FluorophoreKey Specificity Features
Z-Val-Ala-Asp-AMC Val-Ala-Asp (VAD)Broad-spectrum (Caspase-1, -3, -4, -7, etc.). thermofisher.combpsbioscience.comAMCGeneral substrate for multiple caspases; often used for detecting overall caspase activity.
Z-Asp-Glu-Val-Asp-AMC Asp-Glu-Val-Asp (DEVD)Caspase-3, Caspase-7. aatbio.comthermofisher.comaatbio.comAMCHighly selective for key executioner caspases-3/7, making it a standard for apoptosis detection. aatbio.comnih.gov
Ac-Tyr-Val-Ala-Asp-AMC Tyr-Val-Ala-Asp (YVAD)Caspase-1, Caspase-4. nih.govcaymanchem.comAMCSelective for inflammatory caspases; widely used to measure caspase-1 activity. nih.govresearchgate.net
Z-Ile-Glu-Thr-Asp-R110 Ile-Glu-Thr-Asp (IETD)Caspase-8. researchgate.netnih.govRhodamine 110Highly selective for the initiator caspase-8. rsc.org The R110 fluorophore provides enhanced signal sensitivity. scbt.com

Analytical Approaches for Determining Relative Substrate Efficiencies

The determination of relative substrate efficiencies for fluorogenic peptides like Z-Val-Ala-Asp-AMC is crucial for understanding enzyme kinetics and specificity. This analysis predominantly involves monitoring the enzymatic reaction, calculating key kinetic parameters, and comparing these values against analogous substrates. The primary methodologies and findings are detailed below.

Enzyme Kinetic Assays using Fluorogenic Substrates

The fundamental approach for assessing the efficiency of substrates such as Z-Val-Ala-Asp-AMC relies on fluorescence spectroscopy. This technique leverages the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group conjugated to the peptide sequence. glpbio.com In its intact state, the fluorescence of the AMC moiety is minimal. Upon enzymatic cleavage of the peptide at the P1 position (the aspartate residue), the free AMC is released, resulting in a significant increase in fluorescence intensity when excited at its optimal wavelength (typically 340-360 nm), with emission measured around 440-460 nm. glpbio.com

The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis, allowing for real-time monitoring of the enzymatic reaction. nih.gov To determine kinetic parameters, assays are typically performed by incubating a fixed concentration of a purified enzyme, such as a specific caspase, with varying concentrations of the fluorogenic substrate. The initial velocity (V₀) of the reaction at each substrate concentration is determined from the linear portion of the fluorescence signal over time. figshare.com

Michaelis-Menten Kinetics and Data Analysis

The data obtained from these fluorometric assays are then analyzed using the Michaelis-Menten model of enzyme kinetics. This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

By plotting the initial reaction rates against the corresponding substrate concentrations, a hyperbolic curve is generated. Non-linear regression analysis of this curve allows for the direct calculation of Vmax and Km. researchgate.net From these values, other critical parameters can be derived:

kcat (the turnover number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax divided by the total enzyme concentration ([E]t).

kcat/Km (the specificity constant): This ratio is considered the most effective measure of an enzyme's catalytic efficiency and substrate specificity. It reflects how efficiently an enzyme can bind and catalyze the conversion of a substrate. A higher kcat/Km value indicates greater efficiency. nih.gov

Comparative Kinetic Data

The relative efficiency of Z-Val-Ala-Asp-AMC is best understood by comparing its kinetic parameters with those of analogous fluorogenic substrates for the same enzyme. While this compound is recognized as a substrate for several caspases, including the inflammatory caspase-1, its tetrapeptide sequence is just one of many that these enzymes can recognize. nih.govthermofisher.com Other commonly studied sequences include YVAD (Tyr-Val-Ala-Asp), WEHD (Trp-Glu-His-Asp), and DEVD (Asp-Glu-Val-Asp), each conjugated to a fluorophore like AMC.

Research has shown that caspases exhibit overlapping but distinct substrate specificities. For example, caspase-1 has a preference for bulky, hydrophobic residues at the P4 position, such as Tryptophan (in WEHD) or Tyrosine (in YVAD). nih.gov The Valine in the P4 position of this compound represents a different structural motif.

The following tables present kinetic data for various tetrapeptide-AMC substrates with different caspases, compiled from research findings. This comparative analysis highlights the differences in substrate efficiency.

Note: Kinetic parameters can vary between studies due to differences in experimental conditions such as buffer composition, pH, temperature, and enzyme source. Therefore, values are most accurately compared when determined within the same study.

Table 1: Michaelis Constant (Km) for Various Caspase Substrates

This table shows the Michaelis constant (Km), which indicates the substrate concentration needed to achieve half of the maximum enzyme velocity. A lower Km value suggests a higher affinity of the enzyme for the substrate.

SubstrateEnzymeKm (μM)
Ac-YVAD-AMCCaspase-114
Ac-WEHD-AMCCaspase-170.1 ± 6.28
Ac-LEHD-AMCCaspase-1154 ± 13.5
Ac-DEVD-AMCCaspase-172.4 ± 9.44
Ac-DEVD-AMCCaspase-39.8 ± 1.9
Ac-WEHD-AMCCaspase-564.8 ± 5.47
Ac-LEHD-AMCCaspase-87.80 ± 1.32
Ac-LEHD-AMCCaspase-9167.00 ± 23.86
Ac-LEHD-AMCCaspase-1096.4 ± 23.3

Data compiled from multiple sources. nih.govnih.govfishersci.comsemanticscholar.org

Table 2: Comparative Catalytic Efficiency (kcat/Km) of Caspase Substrates

SubstrateEnzymekcat/Km (μM⁻¹·min⁻¹)
Ac-DEVD-AMCCaspase-31.5
Ac-DEVD-AMCCaspase-71.1
DEPD-Ser-(Ahx)Caspase-316.9
DEPD-Ser-(Ahx)Caspase-70.5
DEVD-GlyCaspase-322.2
DEVD-GlyCaspase-78.4

Data compiled from multiple sources. semanticscholar.org

These data illustrate that even small changes in the peptide sequence can lead to significant differences in how efficiently a caspase can bind and cleave the substrate. For instance, the substitution of Valine for Proline in the P3 position of a DEVD-based substrate dramatically increased selectivity for caspase-3 over caspase-7, as shown by the large difference in their respective kcat/Km values. semanticscholar.org Such detailed kinetic analyses are essential for developing specific substrates and inhibitors for individual caspases.

Future Directions and Emerging Research Perspectives in Z Val Ala Asp Amc Applications

Integration with Systems Biology and Proteomics Platforms

Systems biology aims to understand the complex interactions within biological systems as a whole. Proteases are critical nodes in these networks, and tools like Z-VAD-AMC are essential for mapping their activity. Integrating this specific substrate into large-scale proteomics and systems biology platforms will provide a more dynamic and functional understanding of cellular processes.

Degradomics, the global study of proteases, their inhibitors, and their substrates, is a key area where this compound can provide functional insights. researchgate.net While mass spectrometry-based proteomics can identify thousands of protein cleavage events, fluorogenic substrates offer a real-time, quantitative measure of specific protease activity that complements these large-scale datasets.

Two primary degradomics approaches can be enhanced by substrates like this compound:

Reverse Degradomics: In this in vitro approach, cell lysates are treated with exogenous proteases (like caspases) to identify a broad range of potential substrates. nih.gov this compound can be used in parallel to confirm the activity and specificity of the added caspases under the experimental conditions, ensuring that the observed cleavage events are indeed due to the intended enzyme. nih.gov

Forward Degradomics: This approach analyzes proteolysis in cells undergoing a biological process, such as apoptosis. nih.gov Here, this compound can be used to monitor the temporal activation of specific caspases, providing a kinetic context to the cleavage events identified by mass spectrometry. This helps link specific protease activation with the downstream processing of its substrates within the native cellular environment. nih.gov

By combining these approaches, researchers can build more comprehensive models of protease networks, where this compound acts as a specific activity marker within the broader landscape of protein degradation.

The advancement of imaging technologies allows for the study of cellular processes with unprecedented resolution. This compound and similar fluorogenic substrates are being adapted for these sophisticated platforms to move from bulk population measurements to single-cell and subcellular analyses.

High-Content Imaging (HCI): HCI platforms combine automated microscopy with sophisticated image analysis to quantify cellular events in a high-throughput manner. Assays using fluorogenic caspase substrates, such as those with the DEVD sequence, have been successfully adapted for live-cell HCI to screen for modulators of apoptosis. nih.govresearchgate.net These assays allow for the simultaneous monitoring of caspase activation and other cellular phenotypes (e.g., nuclear morphology, membrane permeability) over time in the same cell population. The pan-caspase inhibitor Z-VAD-FMK, a derivative of the Z-VAD sequence, is often used in these assays to confirm the specificity of the fluorescent signal. nih.govresearchgate.net

Single-Cell Protease Profiling: Cellular heterogeneity is a critical factor in biology, particularly in areas like cancer and immunology. Technologies are emerging that can measure protease activity in individual cells. For instance, integrated microfluidic systems can isolate rare cells, such as circulating tumor cells, and quantify their protease activity in nanoliter droplets. core.ac.uk Substrates like this compound are ideal candidates for adaptation into such platforms to probe the apoptotic potential of individual cells within a heterogeneous population. Furthermore, methods using psychrophilic (cold-active) proteases for tissue dissociation can minimize artifactual gene expression changes, providing a more accurate snapshot of the in vivo state for subsequent single-cell analyses. nih.gov

Technology PlatformApplication with this compound or Similar SubstratesPotential Insights
High-Content Imaging (HCI) Live-cell kinetic monitoring of caspase activation during drug or RNAi screening. nih.govresearchgate.netIdentification of novel enhancers or suppressors of apoptosis; understanding differential drug sensitivity. nih.gov
Single-Cell Protease Assays Quantification of caspase activity in individual cells from heterogeneous populations (e.g., tumors). core.ac.ukRevealing subpopulations with distinct apoptotic responses; identifying biomarkers for therapy resistance.
Degradomics (Mass Spectrometry) Complementary validation of caspase activity in forward and reverse degradomics experiments. nih.govnih.govLinking specific caspase activation kinetics to the global landscape of substrate cleavage during a biological process.

Rational Design of Next-Generation Fluorogenic Substrates and Probes

While this compound is a valuable tool, its specificity can be limited, as the VAD sequence can be recognized by multiple caspases. The future lies in the rational design of new substrates with enhanced selectivity and novel functionalities.

A significant limitation of traditional peptide substrates is that they are built from the 20 canonical amino acids, which restricts the chemical space that can be explored to match the unique features of a protease's active site. Incorporating unnatural amino acids (UAAs) into peptide substrates allows for the design of highly selective probes. nih.govasm.org

By using combinatorial libraries that include a diverse range of UAAs, it is possible to develop substrates that can discriminate between even closely related proteases, such as different members of the caspase family. nih.gov For example, a Hybrid Combinatorial Substrate Library (HyCoSuL) approach, which includes both natural and over 100 unnatural amino acids, has been used to create substrates that can distinguish the activity of caspase-3, caspase-7, and caspase-9 within the same apoptotic sample. nih.gov This level of specificity is unattainable with substrates based solely on natural amino acids.

Amino Acid TypeAdvantages in Substrate DesignDisadvantages in Substrate DesignExample Application
Natural Amino Acids Readily available; mimics natural cleavage sites.Limited chemical diversity; can lead to cross-reactivity between similar proteases. nih.govStandard caspase substrates like Ac-DEVD-AMC and this compound. bdbiosciences.com
Unnatural Amino Acids (UAAs) Vastly expanded chemical space; allows for fine-tuning of selectivity and potency. asm.orgRequires specialized synthesis; may not always reflect physiological interactions.Development of highly selective substrates to discriminate between individual caspase activities. nih.gov

The principles used to study known proteases with this compound can be inverted to discover new ones. The development of diverse fluorogenic substrate libraries is a powerful tool for "de-orphanizing" proteases whose substrates are unknown. By screening a new enzyme or a complex biological sample against a library of substrates with varied peptide sequences, researchers can rapidly identify potential cleavage motifs. This information is the first step in characterizing a novel protease and developing specific tools to study its function. This methodology facilitates the drug discovery process by accelerating the development of high-throughput screening assays.

Computational Modeling and Simulation of Enzyme-Substrate Dynamics

Computational approaches are becoming indispensable for understanding the molecular details of enzyme catalysis. nih.gov Molecular dynamics (MD) simulations can provide a high-resolution view of the binding and cleavage of substrates like this compound by their target proteases.

MD simulations have been used to study the human caspase-3 dimer in complex with a model substrate. nih.gov These simulations reveal the dynamic nature of the enzyme's active site and how specific residues contribute to substrate binding and catalysis. nih.gov By modeling the interactions between the Val, Ala, and Asp residues of the substrate and the corresponding S4, S3, and S2 pockets of the caspase, researchers can predict how changes to the substrate sequence—including the incorporation of unnatural amino acids—will affect binding affinity and selectivity.

This computational insight is crucial for the rational design of next-generation substrates and inhibitors. By simulating the enzyme-substrate dynamics, scientists can prioritize candidate sequences for synthesis, reducing the time and cost of experimental screening. This synergy between in silico modeling and experimental validation will accelerate the development of superior probes for studying protease function in health and disease. nih.gov

Molecular Docking and Dynamics Simulations for Z-Val-ala-asp-amc

Molecular docking and dynamics simulations are powerful computational tools that offer atomic-level insights into the interactions between a ligand, such as Z-Val-Ala-Asp-AMC, and its target protein, typically a protease. These methods are becoming increasingly vital in understanding the specificity of substrate recognition and the mechanics of enzymatic cleavage.

Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. In the context of Z-Val-Ala-Asp-AMC, docking simulations can be used to model its interaction with the active site of proteases like caspases. By computationally placing the Z-Val-Ala-Asp-AMC molecule into the binding pocket of a caspase, researchers can analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. This provides a static, three-dimensional model that helps to explain the substrate's specificity for a particular enzyme.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the interaction. mdpi.com MD simulations apply the laws of motion to the atoms in the system, allowing researchers to observe the conformational changes of both the substrate and the enzyme over time. mdpi.com For Z-Val-Ala-Asp-AMC, an MD simulation could reveal the precise sequence of events leading to the cleavage of the bond between the aspartic acid residue and the AMC group. This includes observing the flexibility of the substrate within the active site, the role of specific amino acid residues in the enzyme in catalysis, and the energetic changes that occur throughout the binding and cleavage process. Visual molecular dynamics software is often used to visualize these complex trajectories. mdpi.com

These computational approaches are instrumental in the rational design of novel protease inhibitors and substrates. By understanding the detailed molecular interactions of Z-Val-Ala-Asp-AMC, scientists can design new molecules with modified peptide sequences or protecting groups to enhance binding affinity, selectivity, or resistance to cleavage, which is crucial for drug development and the creation of new research tools. chemimpex.com

Predictive Modeling of Protease Cleavage Sites

Predictive modeling of protease cleavage sites is a significant area of bioinformatics research aimed at identifying the specific locations in a protein sequence where a protease will cut. monash.edudoaj.org These computational models are essential for understanding the biological roles of proteases and for identifying potential therapeutic targets. doaj.org The development and validation of these models rely heavily on high-quality experimental data, for which fluorogenic substrates like Z-Val-Ala-Asp-AMC are indispensable.

The fundamental principle of these models is to identify patterns in the amino acid sequences surrounding known cleavage sites. nih.gov Proteases typically recognize a specific sequence of amino acids (a recognition motif) on their substrate. For instance, caspases, which are well-studied targets of Z-Val-Ala-Asp-AMC, recognize specific tetrapeptide sequences. chemimpex.compeptanova.de Z-Val-Ala-Asp-AMC mimics such a recognition sequence, making it an ideal tool for studying caspase activity. chemimpex.comcaymanchem.com

The process of building a predictive model involves several steps:

Data Collection: A large dataset of known cleavage sites for a specific protease is compiled from experimental studies. This is where substrates like Z-Val-Ala-Asp-AMC play a crucial role. Assays using this compound and its variants provide clear, quantifiable data on cleavage efficiency, which is used to train the model. The release of the fluorescent AMC group upon cleavage allows for sensitive and high-throughput screening of different peptide sequences. chemimpex.comcaymanchem.com

Feature Extraction: The models analyze various features of the amino acid sequence surrounding the cleavage site, such as the identity of the amino acids, their physicochemical properties, and their position relative to the scissile bond. monash.eduresearchgate.net Some advanced models also incorporate structural information, like solvent accessibility and secondary structure, to improve accuracy. monash.edudoaj.org

Model Training: Machine learning algorithms, such as support vector machines or neural networks, are trained on the collected dataset to learn the patterns that distinguish cleavable sequences from non-cleavable ones. nih.govresearchgate.net

Validation and Prediction: The trained model is then tested on an independent dataset to evaluate its predictive performance. Once validated, the model can be used to scan entire proteomes to predict novel protease substrates and their cleavage sites. doaj.org

The precise and reproducible data generated from the cleavage of Z-Val-Ala-Asp-AMC helps to refine the specificity rules for proteases like caspases, leading to more accurate and reliable predictive models. These models, in turn, accelerate research by guiding experiments to identify new physiological substrates of proteases involved in diseases. monash.edudoaj.org

Q & A

Q. What is the role of Z-Val-ala-asp-amc in protease activity assays?

Z-Val-ala-asp-amc is a fluorogenic substrate commonly used to measure caspase-3 and caspase-7 activity. The compound releases a fluorescent signal (7-amino-4-methylcoumarin, AMC) upon cleavage by these proteases, enabling real-time kinetic analysis. Researchers should standardize assay conditions (e.g., pH, temperature, and substrate concentration) and validate results with positive/negative controls (e.g., caspase inhibitors like DEVD-CHO) to ensure specificity .

Q. What protocols are recommended for synthesizing Z-Val-ala-asp-amc with high purity?

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include:

  • Coupling Z-group (benzyloxycarbonyl) to the N-terminus for stability.
  • Cleavage from resin using trifluoroacetic acid (TFA) with scavengers.
  • Purification via reversed-phase HPLC, monitoring at 220 nm and 365 nm for AMC detection. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity .

Q. How can researchers assess the purity and stability of Z-Val-ala-asp-amc in aqueous buffers?

Purity is evaluated via HPLC with a C18 column, comparing retention times to standards. Stability studies involve incubating the substrate in assay buffers (e.g., PBS or Tris-HCl) at 37°C and measuring degradation over time using UV-Vis or fluorescence spectroscopy. Adjusting buffer composition (e.g., adding DTT for reducing environments) may prevent oxidation-induced instability .

Advanced Research Questions

Q. What experimental challenges arise when using Z-Val-ala-asp-amc in live-cell imaging, and how can they be mitigated?

Challenges include:

  • Cellular autofluorescence : Use low-background imaging systems (e.g., confocal microscopy with optimized excitation/emission filters).
  • Substrate permeability : Modify delivery methods (e.g., electroporation or liposomal encapsulation).
  • Off-target cleavage : Validate with caspase-deficient cell lines or siRNA knockdown. Parallel assays (e.g., Western blot for caspase activation) enhance data reliability .

Q. How do researchers reconcile contradictory kinetic data (e.g., Km values) for Z-Val-ala-asp-amc across studies?

Discrepancies may stem from:

  • Buffer composition : Ionic strength and pH variations alter enzyme-substrate interactions.
  • Enzyme source : Recombinant vs. native caspases may exhibit different catalytic efficiencies.
  • Detection sensitivity : Fluorometer calibration and signal normalization methods affect readings. Researchers should replicate experiments under standardized conditions and perform meta-analyses of published Km values to identify systemic biases .

Q. What computational approaches complement experimental studies of Z-Val-ala-asp-amc cleavage dynamics?

Molecular dynamics (MD) simulations can model caspase-substrate binding interactions, identifying key residues (e.g., aspartic acid in the P1 position) critical for cleavage. Docking software (e.g., AutoDock Vina) predicts binding affinities, while kinetic modeling (e.g., Michaelis-Menten or Hill equations) quantifies enzyme efficiency. Cross-validation with experimental data ensures model accuracy .

Q. How can Z-Val-ala-asp-amc be modified to enhance specificity for caspase-3 over caspase-7?

Structure-activity relationship (SAR) studies suggest:

  • Introducing bulky substituents at the P4 position (e.g., replacing Val with Phe).
  • Altering the fluorophore (e.g., substituting AMC with AFC [7-amino-4-trifluoromethylcoumarin]). Combinatorial libraries and high-throughput screening (HTS) enable rapid optimization of substrate variants .

Q. What are the limitations of Z-Val-ala-asp-amc in studying apoptotic pathways in vivo?

  • Rapid clearance : Short half-life in blood plasma necessitates frequent dosing.
  • Tissue penetration : Poor bioavailability in dense tissues (e.g., tumors).
  • Non-apoptotic caspase activity : Caspase-3/7 roles in inflammation or differentiation may confound results. Pairing with bioluminescent probes (e.g., luciferase-based substrates) improves spatiotemporal resolution in animal models .

Methodological Best Practices

  • Data Validation : Include internal controls (e.g., Z-FA-fmk as a caspase inhibitor) and triplicate measurements to minimize variability .
  • Ethical Reporting : Disclose batch-to-batch substrate variability and instrument calibration protocols in publications to enhance reproducibility .
  • Interdisciplinary Integration : Combine biochemical assays with omics data (e.g., transcriptomics) to contextualize caspase activity within broader apoptotic networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.